Yanucamide A: A Comprehensive Technical Overview
Yanucamide A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yanucamide A is a cyclic depsipeptide first isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. As a natural product of marine origin, it represents a class of compounds that are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide to the chemical structure, properties, synthesis, and known biological effects of Yanucamide A.
Chemical Structure and Properties
Yanucamide A is characterized by a macrocyclic structure containing both amide and ester linkages. The initial structural elucidation was later refined, leading to a revision of its stereochemistry. The definitive absolute configuration of natural Yanucamide A has been established as (3S, 12S, 17S, 22S).
The chemical identity of Yanucamide A is defined by the following properties:
| Property | Value | Source |
| IUPAC Name | (2S,5R,16S)-5-benzyl-4,13,13-trimethyl-12-pent-4-ynyl-2,16-di(propan-2-yl)-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone | [1][2] |
| Molecular Formula | C₃₃H₄₇N₃O₇ | [1][2][3] |
| Molecular Weight | 597.7 g/mol | [1][3] |
| Monoisotopic Mass | 597.3414009 Da | [2] |
| Class | Cyclic Depsipeptide | [1] |
Chemical Structure of Yanucamide A:
Biological Activity
Total Synthesis of Yanucamide A
The first total synthesis of Yanucamide A was instrumental in confirming its structure and revising its stereochemistry. The synthetic approach is a convergent one, involving the preparation of key fragments followed by their assembly and subsequent macrolactamization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Yanucamide A identifies three key fragments that can be synthesized independently before their convergent assembly. The final ring closure is strategically positioned at a peptide linkage to facilitate the challenging macrocyclization step.
Experimental Protocols for Total Synthesis
While the full, detailed experimental protocols and characterization data are found in the supporting information of the primary literature, the key steps for the synthesis are outlined below.
Synthesis of Key Fragments:
The synthesis involves the independent preparation of three precursor fragments: a derivative of 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya), a dipeptide of valine and α-hydroxyisovaleric acid (Hiv), and a dipeptide of N-methylphenylalanine and β-alanine. The synthesis of these fragments employs standard organic chemistry techniques, including asymmetric synthesis to establish the correct stereocenters.
Assembly and Cyclization:
The fragments are assembled through a series of amide and ester coupling reactions. A common strategy involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) for esterifications, and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with NMM (N-methylmorpholine) for the crucial macrolactamization step. The final cyclization is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
General Reagents and Conditions for Key Transformations:
| Transformation | Reagents and Conditions |
| Amide Coupling | BEP (2-bromo-1-ethyl-pyridinium tetrafluoroborate), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane) |
| Esterification | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DCM (dichloromethane) |
| Deprotection (Boc) | TFA (trifluoroacetic acid), DCM (dichloromethane) |
| Macrolactamization | BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), NMM (N-methylmorpholine), DMF (dimethylformamide), high dilution |
Spectroscopic Data
The structural elucidation and confirmation of Yanucamide A relied heavily on nuclear magnetic resonance (NMR) spectroscopy. The comparison of ¹H and ¹³C NMR spectra of the four synthetic stereoisomers with the natural product was critical in establishing the correct stereochemistry. Although the complete peak lists are provided in the supporting information of the relevant publications, the spectral data serve as a fingerprint for the correct identification of the molecule.
Conclusion
Yanucamide A is a structurally interesting marine natural product with demonstrated biological activity. The successful total synthesis has not only confirmed its absolute stereochemistry but also provides a pathway for the generation of analogs for further structure-activity relationship (SAR) studies. Future research will likely focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases, given the activities of related marine depsipeptides.
